molecular formula C20H23N5O3S B1574204 NU6300

NU6300

Cat. No.: B1574204
M. Wt: 413.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Context of Covalent Inhibitors in Biological Investigations

Covalent inhibitors are small organic molecules that form a stable chemical bond with their target proteins, leading to an alteration of protein conformation and subsequent inhibition of protein activity. sioc-journal.cn Unlike non-covalent inhibitors that bind reversibly, covalent inhibitors often result in irreversible modifications, providing a prolonged pharmacological effect and potentially enhanced target selectivity. mdpi.comnih.govsioc-journal.cn This unique mode of action offers advantages such as overcoming drug-resistance mutations in target proteins and achieving sustained inhibition, which can be crucial in various biological and disease contexts. nih.govnih.gov The design of targeted covalent inhibitors (TCIs) involves the precise positioning of a reactive group, or "warhead," to interact with a specific amino acid residue on the target protein. mdpi.comnih.gov While cysteine-targeting α,β-unsaturated amides have been dominant, the toolbox of warheads is continuously expanding to engage different amino acid residues like lysine (B10760008) and tyrosine. mdpi.comnih.govnih.gov

Historical Perspective of NU6300 Discovery as a Research Tool

This compound was initially designed and synthesized in 2015 as a selective cyclin-dependent kinase 2 (CDK2) inhibitor. researchgate.netpatsnap.comsunderland.ac.uknih.gov It was identified as the first covalent CDK2 inhibitor, representing an alternative approach to traditional ATP-competitive inhibitors that target protein kinases. researchgate.netpatsnap.comsunderland.ac.uknih.govtargetmol.comadooq.comabmole.com The development of this compound was guided by the structure of a related ATP-competitive CDK2 inhibitor, NU6102, which features a sulfonamide moiety positioned near a pair of lysine residues. patsnap.comsunderland.ac.uknih.gov By substituting the sulfanilamide (B372717) group of NU6102 with vinyl sulfones, researchers successfully designed this compound, leveraging the potential of vinyl sulfones to mediate irreversible inhibition. researchgate.netpatsnap.comsunderland.ac.uknih.govtargetmol.comsun-shinechem.com A co-complex crystal structure confirmed that this compound binds covalently to CDK2. patsnap.comsunderland.ac.uknih.gov This covalent attachment occurs at the Lysine-89 (Lys89) residue of CDK2, a site located just outside the ATP-binding cleft and not highly conserved among other protein kinases, contributing to its selectivity. researchgate.netnih.govresearchgate.net

The discovery of this compound provided a novel chemical tool for investigating eukaryotic cell cycle and transcription-related processes. abmole.commedchemexpress.comglpbio.com Its ability to produce a durable inhibition of retinoblastoma (Rb) protein phosphorylation in SKUT-1B cells further validated its function as an irreversible CDK2 inhibitor. patsnap.comsunderland.ac.uknih.gov

Dual Modulatory Roles of this compound in Distinct Biological Pathways

Recent research has unveiled that this compound exhibits dual modulatory roles, extending beyond its initial identification as a CDK2 inhibitor to also act as a specific Gasdermin D (GSDMD) inhibitor. researchgate.netpatsnap.comnih.govmdpi.comresearchgate.net This dual mechanism highlights its versatility as a chemical biology research tool.

Modulation of Cell Cycle and Transcription (via CDK2 inhibition): this compound functions as a covalent, irreversible, and ATP-competitive CDK2 inhibitor. targetmol.comadooq.comabmole.commedchemexpress.comglpbio.commedkoo.comhodoodo.com Its inhibitory potency against CDK2 is demonstrated by an IC50 value of 0.16 µM and a Ki of 6 nM. abmole.commedchemexpress.comglpbio.commedkoo.comhodoodo.com By covalently modifying Lys89 of CDK2, this compound interferes with cell cycle regulation and transcription-related processes. researchgate.netpatsnap.comnih.govresearchgate.net

Modulation of Pyroptosis (via GSDMD inhibition): In addition to its CDK2 activity, this compound has been identified as a potent inhibitor of pyroptotic cell death, a form of inflammatory programmed cell death. researchgate.netpatsnap.comnih.govmdpi.comresearchgate.net Mechanistically, this compound covalently interacts with Cysteine-191 (Cys191) of GSDMD, a crucial mediator of inflammasome-driven pyroptosis. patsnap.comnih.govmdpi.comresearchgate.net This interaction effectively blocks GSDMD cleavage and impairs its palmitoylation, thereby impeding the membrane localization and oligomerization of the N-terminal GSDMD. researchgate.netpatsnap.comnih.govmdpi.comresearchgate.net This dual-mechanism approach—inhibiting both cleavage and palmitoylation of GSDMD—contributes to a comprehensive suppression of cell pyroptosis. nih.govmdpi.comresearchgate.net

Research findings indicate that this compound's inhibition of GSDMD cleavage does not affect earlier steps such as ASC oligomerization and caspase-1 processing in AIM2- and NLRC4-mediated inflammation. patsnap.comnih.govmdpi.comresearchgate.net However, it robustly inhibits these earlier steps in the NLRP3 inflammasome, suggesting a unique feedback inhibition effect in the NLRP3-GSDMD pathway. researchgate.netpatsnap.comnih.govmdpi.comresearchgate.net

The following table summarizes key inhibitory data for this compound:

Table 1: Inhibitory Data for this compound

TargetMechanism of InhibitionIC50 (µM)Ki (nM)Covalent Binding SiteReferences
CDK2Covalent, Irreversible, ATP-competitive0.16 abmole.commedchemexpress.comglpbio.com6 medkoo.comhodoodo.comLysine-89 (Lys89) researchgate.netnih.govresearchgate.net researchgate.netpatsnap.comsunderland.ac.uknih.govtargetmol.comadooq.comabmole.comsun-shinechem.comnih.govresearchgate.netmedchemexpress.comglpbio.commedkoo.comhodoodo.com
GSDMDCovalent, Irreversible (Cleavage & Palmitoylation Inhibition)Not specifiedNot specifiedCysteine-191 (Cys191) patsnap.comnih.govmdpi.comresearchgate.net researchgate.netpatsnap.comnih.govmdpi.comresearchgate.net

Table 2: Key Biological Activities and Mechanisms of this compound

Biological PathwayPrimary TargetMechanism of ActionObserved EffectsReferences
Cell CycleCDK2Covalent inhibition of CDK2 activityDurable inhibition of Rb phosphorylation; impacts eukaryotic cell cycle and transcription. patsnap.comsunderland.ac.uknih.govabmole.commedchemexpress.comglpbio.com patsnap.comsunderland.ac.uknih.govabmole.commedchemexpress.comglpbio.com
PyroptosisGSDMDCovalent modification of GSDMD (Cys191) to block cleavage and impair palmitoylationInhibition of inflammasome-driven pyroptotic cell death; impedes GSDMD membrane localization and oligomerization. researchgate.netpatsnap.comnih.govmdpi.comresearchgate.net researchgate.netpatsnap.comnih.govmdpi.comresearchgate.net

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.49

Origin of Product

United States

Mechanistic Elucidation of Cyclin Dependent Kinase 2 Cdk2 Inhibition by Nu6300

Defining NU6300 as an Irreversible and ATP-Competitive CDK2 Inhibitor

This compound is recognized as a covalent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2) medchemexpress.commedchemexpress.comnih.govnih.govmedkoo.com. This compound was rationally designed, building upon the structural insights gained from a previously identified non-covalent CDK2 inhibitor, NU6102 nih.govnih.govresearchgate.netnih.govbellbrooklabs.com. Unlike reversible inhibitors that transiently occupy the ATP binding site, this compound forms a permanent or slowly reversible covalent bond with its target, leading to a more sustained inhibition of enzyme activity bellbrooklabs.comnsf.gov. This irreversible binding is evident in its ability to produce durable inhibition of Rb phosphorylation in cellular contexts, such as SKUT-1B cells, which is a hallmark of its non-equilibrium kinetics nih.govresearchgate.netbellbrooklabs.com. The distinctive mode of action offered by irreversible inhibitors, which modify specific amino acid residues within a protein kinase's ATP binding site, presents a compelling alternative to traditional ATP-competitive agents nih.govresearchgate.netresearchgate.net.

Structural Basis of Covalent Interaction with CDK2

The irreversible nature of this compound's inhibition of CDK2 is rooted in a specific covalent interaction, which is structurally well-defined.

Identification of Lysine (B10760008) 89 as the Covalent Modification Site

A critical aspect of this compound's selectivity and mechanism involves its covalent attachment to Lysine 89 (Lys89) within the CDK2 enzyme nih.govresearchgate.netnih.govbellbrooklabs.comresearchgate.netrsc.orgenamine.net. This residue is positioned just outside the canonical ATP-binding cleft of CDK2 nih.govbellbrooklabs.comresearchgate.net. The strategic positioning of this compound's reactive moiety ensures that it selectively targets Lys89, a residue that is notably not conserved across other closely related cyclin-dependent kinases. This non-conserved nature of Lys89 is a key factor contributing to the high selectivity observed for this compound towards CDK2, minimizing off-target effects that could arise from broader kinase inhibition nih.govresearchgate.net.

Role of the Vinyl Sulfone Moiety as a Michael Acceptor Electrophile

The chemical reactivity central to this compound's covalent binding is attributed to its vinyl sulfone moiety researchgate.netbellbrooklabs.comnsf.govresearchgate.netenamine.netnih.govresearchgate.net. This functional group acts as a potent Michael acceptor electrophile, facilitating a Michael-type 1,4-addition reaction with nucleophilic residues on the target protein enamine.netresearchgate.net. Vinyl sulfones are recognized as highly efficient Michael acceptors, capable of forming stable covalent adducts with various nucleophiles, including lysine and cysteine residues nsf.govresearchgate.netenamine.net. Studies have indicated that vinyl sulfonyl derivatives generally exhibit higher reactivity compared to other common electrophiles like acrylamides, and importantly, they can demonstrate a preferential selectivity for lysine over cysteine residues in certain contexts enamine.net. This inherent chemical property of the vinyl sulfone allows this compound to specifically engage Lys89 in CDK2, establishing a durable covalent linkage.

Crystallographic Analysis of the this compound-CDK2 Complex

The precise molecular details of this compound's interaction with CDK2 have been elucidated through crystallographic analysis of the co-complex nih.govresearchgate.netdiamond.ac.uk. These structural studies provide direct evidence of the covalent bond formation between this compound and CDK2. Within the complex, the purine (B94841) scaffold of this compound engages in key hydrogen bonding interactions with the CDK2 protein, contributing to its initial recognition and binding affinity. Furthermore, the vinyl sulfone moiety, after forming the covalent bond, establishes an additional hydrogen bond with Aspartate 86 (Asp86) in the enzyme, further stabilizing the inhibitor-enzyme complex nih.gov. Such detailed crystallographic insights are crucial for understanding the structural basis of kinase inhibition and for guiding the design of future targeted covalent inhibitors utoronto.cascitechnol.com.

Biochemical Characterization of CDK2 Inhibition

The inhibitory activity of this compound against CDK2 has been rigorously quantified through biochemical assays, confirming its potency and mechanism.

Quantification of CDK2 Inhibitory Activity (IC50, Ki)

This compound demonstrates potent inhibitory activity against CDK2. Its half-maximal inhibitory concentration (IC50) for CDK2 has been determined to be 0.16 µM medchemexpress.commedchemexpress.comresearchgate.netdcchemicals.com. Furthermore, the inhibition constant (Ki) for this compound against CDK2 is reported as 6 nM, indicating a very strong binding affinity and inhibitory effect medkoo.com. This biochemical potency translates to functional consequences within cells, as acute exposure to this compound leads to a sustained inhibition of Rb phosphorylation in cellular models, underscoring its efficacy as an irreversible CDK2 inhibitor nih.govresearchgate.netbellbrooklabs.com.

Table 1: Biochemical Activity of this compound against CDK2

ParameterValueUnitReferences
IC500.16µM medchemexpress.commedchemexpress.comresearchgate.netdcchemicals.com
Ki6nM medkoo.com

Durability of CDK2 Inhibition and Irreversible Binding Kinetics

This compound exhibits time-dependent inhibition of CDK2, a characteristic consistent with an irreversible binding mechanism researchgate.net. This irreversible nature is crucial for sustained target engagement. Studies have demonstrated that after overnight incubation with this compound followed by exhaustive dialysis, CDK2 activity was not recovered, in stark contrast to the reversible inhibitor NU6310, where activity was restored under similar conditions researchgate.net.

The kinetic parameters further characterize this compound's irreversible inhibition. The inactivation rate constant (k_inact) for this compound against CDK2/cyclin A is reported as 5.0 × 10^3 M^−1 s^−1. Additionally, this compound demonstrates a potent reversible binding affinity with a K_i value of 6 nM tandfonline.com.

The durability of this compound's inhibitory effect has been observed in cellular contexts. In Rb-positive SKUT-1B cells, this compound produced durable inhibition of retinoblastoma (Rb) phosphorylation medchemexpress.comresearchgate.net. Specifically, this compound retained 75% of its inhibitory activity after a 1-hour drug washout, whereas the reversible inhibitor NU6102 lost over half of its activity under the same conditions, underscoring the persistent nature of this compound's inhibition researchgate.net.

Table 1: Key Kinetic Parameters of this compound

ParameterValueReference
k_inact5.0 × 10^3 M^−1 s^−1
K_i6 nM tandfonline.com

Specificity Profile against Related Protein Kinases

Comparison with Non-Covalent CDK2 Inhibitors (e.g., NU6102, NU6310)

This compound's development was a direct evolution from the purine-based non-covalent CDK2 inhibitor NU6102, achieved by replacing the sulfanilamide (B372717) group with a vinyl sulfone moiety medchemexpress.com. NU6102 itself is recognized as a potent and selective ATP-competitive inhibitor of CDK2 medchemexpress.comresearchgate.net. NU6310, an ethyl counterpart of this compound, serves as a non-covalent ATP-competitive CDK2 inhibitor and has been used in studies to highlight the distinct irreversible binding mode of this compound researchgate.net.

While this compound demonstrated covalent binding to CDK2 in vitro, its potency in inhibiting Rb phosphorylation in uterine tumor cells in vivo was reported as modest (43% inhibition) when compared to NU6102 (85% inhibition) at equivalent concentrations researchgate.net. However, the crucial distinction lies in the durability of inhibition, with this compound maintaining a significantly higher level of activity post-washout, attributed to its covalent mechanism researchgate.net. The high selectivity of this compound for CDK2 is largely attributed to its specific covalent attachment to the Lys89 residue, which is not conserved across all kinases, thereby offering a pathway to enhanced selectivity.

Assessment of Cross-Reactivity against Kinase Panels (e.g., Aurora A, STK3/MST2, MAP4K3)

The selectivity of this compound was evaluated across a limited panel of 131 protein kinases. This initial profiling suggested that kinases such as Aurora A, STK3/MST2, and MAP4K3 might represent potential off-targets. However, comprehensive broader selectivity profiling has not been conducted, indicating the possibility of additional, yet unidentified, off-targets. Despite some biochemical assays indicating interactions with other kinases, there is reported to be little evidence of significant off-target activity of this compound in cellular contexts.

Table 2: Potential Off-Target Kinases Suggested by Limited Profiling

KinasePotential Off-Target StatusReference
Aurora ASuggested
STK3/MST2Suggested
MAP4K3Suggested

Cellular and Molecular Consequences of Cdk2 Inhibition by Nu6300

Impact on Retinoblastoma Protein (Rb) Phosphorylation Dynamics

The Retinoblastoma protein (Rb) is a critical tumor suppressor that regulates cell cycle progression. In its hypophosphorylated state, Rb sequesters E2F transcription factors, thereby preventing the activation of genes essential for DNA replication and inhibiting cell cycle progression nih.govwikipedia.org. CDK2, in complex with cyclin E, phosphorylates Rb, leading to its inactivation and the release of E2F, which then facilitates the transition from the G1 phase to the S phase of the cell cycle thieme-connect.comgoogleapis.com.

Acute exposure to NU6300 results in a durable inhibition of Rb phosphorylation in cellular models, such as SKUT-1B cells researchgate.netbellbrooklabs.commedchemexpress.comnih.govproteopedia.orgacs.org. Research indicates that this compound inhibits Rb phosphorylation by 43% at Thr821, a known CDK2 phosphorylation site. Notably, over 75% of this inhibitory activity is retained even after drug washout, underscoring the irreversible nature of this compound's action on CDK2 tandfonline.com.

Modulation of Eukaryotic Cell Cycle Progression

CDK2 plays a pivotal role in orchestrating the eukaryotic cell cycle, particularly at key checkpoints core.ac.ukmdpi.com. Its activity peaks during the S and G2 phases proteopedia.org.

Induction of G1/S Phase Cell Cycle Arrest

The transition from the G1 phase to the S phase is tightly controlled by CDK2 through its phosphorylation of Rb bellbrooklabs.comthieme-connect.com. Inhibition of CDK2 by compounds like this compound can effectively induce a G1 cell cycle arrest, preventing cells from entering the DNA synthesis phase mdpi.commedchemexpress.com.

Influence on DNA Synthesis and Centrosome Duplication

CDK2 activity is indispensable for the initiation of DNA synthesis proteopedia.orgthieme-connect.com. Beyond its role in initiating DNA replication, the cyclin E/CDK2 complex also mediates the phosphorylation of NPAT, which in turn stimulates the transcription of histone genes during the S phase proteopedia.org. Furthermore, CDK2 is involved in triggering the duplication of centrosomes, a process that occurs precisely once per cell cycle during the S phase to ensure proper chromosome segregation during mitosis proteopedia.orgcore.ac.ukelifesciences.org.

Effects on G2 Phase Progression

CDK2 activity remains high during the G2 phase and is crucial for driving the transition from the S phase into mitosis (G2 phase) proteopedia.org. It modulates G2 progression and influences the timing of entry into mitosis and meiosis proteopedia.org.

Investigation of this compound in Cellular Models of Deregulated Cell Cycle

The irreversible inhibition of CDK2 by this compound makes it a compound of interest for studying cell cycle deregulation.

Efficacy in Inhibiting Proliferation in Specific Cell Lines (e.g., SKUT-1B cells)

As an irreversible CDK2 inhibitor, this compound has been shown to produce a durable inhibition of Rb phosphorylation in SKUT-1B cells researchgate.netbellbrooklabs.commedchemexpress.comnih.govproteopedia.orgacs.org. While direct proliferation data for this compound on SKUT-1B cells are implicitly linked to its effect on Rb phosphorylation and cell cycle arrest, specific quantitative data on proliferation inhibition for SKUT-1B cells by this compound were not extensively detailed in the provided search results beyond the Rb phosphorylation inhibition. However, the compound's ability to inhibit CDK2 with an IC50 value of 0.16 μM suggests its potential to impact cell proliferation medchemexpress.com.

Table 1: Key Research Findings on this compound

Target/EffectMeasurement/ObservationCell Line (if applicable)Reference
CDK2 Inhibition (IC50)0.16 μMIn vitro medchemexpress.com
Rb Phosphorylation Inhibition43% inhibition at Thr821; >75% activity retained post-washoutSKUT-1B cells tandfonline.com
Binding MechanismCovalent binding to Lys89CDK2 protein researchgate.netbellbrooklabs.comthieme-connect.com

Contributions to Understanding Cell Cycle Regulatory Networks

The development and characterization of this compound have significantly advanced the understanding of cell cycle regulatory networks and the strategies for kinase inhibition. This compound holds the distinction of being the first described covalent CDK2 inhibitor, showcasing the potential of vinyl sulfones as a chemical motif for designing more potent and selective compounds cenmed.com. This pioneering work expands the repertoire of approaches for targeting protein kinases, offering an alternative to traditional ATP-competitive agents by achieving a more durable therapeutic response cenmed.com.

CDK2, as a central component of the cell cycle machinery, associates with and is regulated by various subunits, including cyclin A or E, and CDK inhibitors such as p21Cip1 (CDKN1A) and p27Kip1 (CDKN1B). Its activity is especially critical for the G1 to S phase transition and the initiation of DNA repair. By irreversibly inhibiting CDK2, this compound provides a unique tool for dissecting the intricate regulatory mechanisms governing cell cycle progression and understanding the consequences of sustained CDK2 inactivation within these networks. The concept of cyclin-dependent kinases (CDKs) driving the eukaryotic cell division cycle through fluctuating activities, modulated by mechanisms like cyclin synthesis and degradation, is central to cell cycle regulation.

Evaluation of this compound in Preclinical Research Models (Non-Human)

Despite its established role as a covalent CDK2 inhibitor, reports on the efficacy of this compound specifically as a CDK2 inhibitor in animal cancer models have been limited. However, recent preclinical evaluations have explored this compound's effects in non-human models beyond its primary function as a CDK2 inhibitor.

In a recent study, this compound was evaluated in mouse models of inflammatory diseases, demonstrating efficacy in ameliorating dextran (B179266) sodium sulfate (B86663)–induced colitis and improving survival in lipopolysaccharide-induced sepsis. This research identified this compound as a specific inhibitor of Gasdermin D (GSDMD), covalently interacting with cysteine-191 of GSDMD to block its cleavage and palmitoylation, thereby impeding membrane localization and oligomerization of N-terminal GSDMD. This highlights a newly identified mechanism of action for this compound, distinct from its CDK2 inhibitory activity, and demonstrates its potential as a lead compound for treating inflammatory diseases in preclinical settings.

While direct preclinical in vivo data for this compound as a CDK2 inhibitor in cancer models are scarce, studies involving related compounds provide insights. For instance, NU6301, a water-soluble prodrug of NU6102 (a potent CDK1/cyclin B and CDK2/cyclin A3 inhibitor), was evaluated in SKUT-1B tumor-bearing mice. Administration of NU6301 resulted in the generation of NU6102 in vivo, leading to inhibited Rb phosphorylation in tumor tissue and observed tumor growth delay. This suggests that compounds within this class, including those related to this compound, can exert in vivo effects relevant to cell cycle regulation.

Data Table: Inhibition of Rb Phosphorylation in SKUT-1B Cells

CompoundRb Phosphorylation Inhibition (%)Activity Retained After 1h Washout (%)
This compound4375
NU610285<50

Data derived from.

Mechanistic Elucidation of Gasdermin D Gsdmd Inhibition by Nu6300

Defining NU6300 as a Specific Covalent GSDMD Inhibitor

This compound is characterized as a specific and covalent inhibitor of Gasdermin D (GSDMD). nih.govnih.govresearchgate.net Its inhibitory action is highly selective for GSDMD within the inflammasome pathway. Research demonstrates that while this compound effectively blocks GSDMD functions, it does not affect upstream events such as the oligomerization of the adaptor protein ASC or the processing of caspase-1 in the context of AIM2 and NLRC4 inflammasomes. nih.govnih.govresearchgate.net This specificity highlights this compound's direct interaction with GSDMD. The covalent nature of this inhibition signifies that this compound forms a stable, lasting bond with the GSDMD protein, leading to an irreversible inactivation. nih.govnih.govresearchgate.net Interestingly, in the NLRP3 inflammasome pathway, this compound's targeting of GSDMD leads to a feedback inhibition effect on the earlier steps of inflammasome activation. nih.govnih.govresearchgate.net

Structural Basis of Covalent Interaction with GSDMD

The inhibitory function of this compound is rooted in its direct covalent modification of the GSDMD protein. This interaction has been pinpointed to a specific amino acid residue, which is crucial for the subsequent activation steps of the GSDMD pathway.

Identification of Cysteine 191 as the Covalent Modification Site

Mass spectrometry analyses have unequivocally identified cysteine 191 (Cys191) in human GSDMD as the sole site of covalent modification by this compound. nih.govresearchgate.net This specific interaction is critical for the compound's inhibitory effect on pyroptosis. nih.gov Mutation of this single residue is sufficient to abolish the inhibitory action of this compound, confirming Cys191 as the direct target. nih.gov This residue is located in a position that is critical for key post-translational modifications necessary for GSDMD's function. nih.govfrontiersin.org

Biochemical Characterization of GSDMD Inhibition

The covalent modification of Cys191 by this compound leads to significant downstream consequences for GSDMD's biochemical processing and function. The primary effects are the inhibition of its cleavage and the impairment of a crucial lipid modification.

Inhibition of GSDMD Cleavage Processes

A key step in the activation of pyroptosis is the cleavage of GSDMD by inflammatory caspases, which separates its N-terminal pore-forming domain from the C-terminal inhibitory domain. frontiersin.org this compound effectively blocks this cleavage. nih.govnih.govresearchgate.net By covalently binding to Cys191, this compound prevents inflammatory caspases from accessing the cleavage site on the GSDMD protein. nih.govfrontiersin.org This inhibition of cleavage is a primary mechanism by which this compound prevents the execution of pyroptotic cell death. nih.gov

FeatureDescriptionReference
Target Protein Gasdermin D (GSDMD) nih.gov
Binding Site Cysteine 191 (Human) nih.govresearchgate.net
Inhibition Type Covalent, Irreversible nih.govnih.govresearchgate.net
Effect on Cleavage Blocks cleavage by inflammatory caspases nih.gov

Impairment of GSDMD Palmitoylation (Full-Length and N-Terminal)

Recent studies have revealed that palmitoylation, a type of lipid modification, is a critical step for the membrane localization and function of GSDMD. nih.govfrontiersin.orgbiorxiv.org This modification occurs on Cys191, the same residue targeted by this compound. nih.govfrontiersin.org Consequently, this compound's covalent modification of Cys191 directly impairs the palmitoylation of both the full-length GSDMD protein and its N-terminal fragment (GSDMD-N). nih.govnih.govresearchgate.net This novel mechanism, distinct from other GSDMD inhibitors, prevents the GSDMD-N fragment from translocating to the cell membrane and oligomerizing to form pores. nih.gov This dual-mechanism approach, inhibiting both cleavage and palmitoylation, makes this compound a particularly potent inhibitor of GSDMD function. nih.gov

GSDMD FormEffect of this compound on PalmitoylationConsequenceReference
Full-Length GSDMD ImpairedPrevents a necessary pre-activation modification nih.govnih.gov
N-Terminal GSDMD ImpairedPrevents membrane localization and pore formation nih.govnih.govresearchgate.net

Modulation of N-Terminal GSDMD Membrane Localization and Oligomerization

The execution of pyroptosis by Gasdermin D (GSDMD) is contingent upon the cleavage of its full-length form, which releases the N-terminal domain (GSDMD-N). nih.gov This GSDMD-N fragment then translocates to the plasma membrane, where it oligomerizes to form pores, leading to cell lysis. nih.govresearchgate.net Research into the inhibitor this compound has revealed a mechanism that disrupts these critical downstream events. researchgate.netnih.gov

A key modification for GSDMD's function is palmitoylation, a post-translational attachment of fatty acids to cysteine residues. nih.gov This process is crucial for the membrane localization and subsequent oligomerization of GSDMD-N. nih.gov Studies have demonstrated that this compound impairs the palmitoylation of both the full-length GSDMD and its active GSDMD-N fragment. nih.govresearchgate.netnih.gov By preventing this lipid modification, this compound effectively impedes the localization of GSDMD-N to the cell membrane and its subsequent assembly into pore-forming oligomers. nih.govresearchgate.net This mechanism distinguishes this compound from other inhibitors that may only block GSDMD cleavage or only inhibit oligomerization without affecting cleavage. nih.gov

Effects on Inflammasome Activation Pathways

The inhibitory action of this compound is highly specific within the broader context of inflammasome signaling, showing differential effects depending on the specific pathway activated.

Differential Inhibition of AIM2- and NLRC4-Mediated Inflammation (lack of effect on ASC oligomerization, caspase-1 processing)

In inflammasome pathways mediated by the sensors AIM2 and NLRC4, this compound demonstrates high selectivity for GSDMD. nih.govnih.gov It does not affect the critical upstream steps of inflammasome assembly. nih.gov Specifically, in response to AIM2 and NLRC4 activation, this compound has been shown to have no or only a weak inhibitory effect on the oligomerization of the adaptor protein ASC (apoptosis-associated speck-like protein containing a caspase recruitment domain). nih.gov Furthermore, the subsequent processing and activation of caspase-1, the enzyme directly responsible for cleaving GSDMD, remain unaffected by this compound in these pathways. nih.govresearchgate.netnih.gov However, despite normal upstream activation, this compound effectively blocks the final cleavage of GSDMD, confirming that its target is GSDMD itself rather than the inflammasome machinery in these specific contexts. nih.gov

Inflammasome PathwayEffect of this compound on ASC OligomerizationEffect of this compound on Caspase-1 ProcessingEffect of this compound on GSDMD Cleavage
AIM2 No significant effectNo significant effectInhibited
NLRC4 No significant effectNo significant effectInhibited

Robust Inhibition of NLRP3 Inflammasome Earlier Steps

In stark contrast to its effects on the AIM2 and NLRC4 pathways, this compound exhibits a robust inhibitory effect on the earlier activation steps of the NLRP3 inflammasome. nih.govnih.gov When the NLRP3 inflammasome is triggered, for instance by nigericin, treatment with this compound leads to a remarkable inhibition of ASC oligomerization and caspase-1 activation. nih.gov This indicates that in the context of NLRP3 signaling, the effects of this compound are not restricted to the downstream targeting of GSDMD but extend to the core components of the inflammasome complex. nih.gov

Feedback Inhibition Mechanisms within the NLRP3-GSDMD Pathway

The broad inhibition of the NLRP3 inflammasome by a GSDMD-specific inhibitor points towards a unique feedback mechanism. nih.govresearchgate.netnih.gov The observation that targeting GSDMD with this compound leads to the inhibition of upstream events like ASC oligomerization and caspase-1 activation specifically within the NLRP3 pathway suggests that GSDMD's state or function can influence the assembly and activity of the NLRP3 inflammasome. nih.gov This feedback inhibition effect highlights a complex interplay between the executioner protein of pyroptosis and the inflammasome that activates it, a phenomenon not observed in the AIM2 and NLRC4 pathways. nih.govnih.gov

Cellular Responses to GSDMD Inhibition by this compound

Attenuation of Pyroptotic Cell Death

The primary cellular consequence of GSDMD activation is pyroptosis, a lytic and inflammatory form of programmed cell death. frontiersin.org By directly binding to and inhibiting GSDMD, this compound effectively blocks the execution of this process. nih.gov Treatment with this compound leads to a notable reduction in pyroptotic cell death triggered by various canonical and non-canonical inflammasome stimuli. nih.govresearchgate.net This protective effect is evidenced by the mitigation of characteristic features of pyroptosis, such as cytoplasmic swelling and plasma membrane rupture. researchgate.net Quantitative assays confirm this attenuation, showing a significant reduction in the release of lactate (B86563) dehydrogenase (LDH), a marker of lost membrane integrity, and decreased uptake of propidium (B1200493) iodide (PI), a dye that enters cells with compromised membranes. nih.govresearchgate.net

AssayObservation with this compound TreatmentIndication
Lactate Dehydrogenase (LDH) Release Significantly reducedAttenuation of plasma membrane rupture
Propidium Iodide (PI) Uptake Notably decreasedPreservation of plasma membrane integrity
Microscopy Analysis Mitigation of cytoplasmic swelling and membrane ruptureInhibition of pyroptotic morphology

Effects on Inflammatory Mediator Release (e.g., IL-1β)

This compound has been identified as a potent inhibitor of pyroptosis, an inflammatory form of programmed cell death. A key consequence of pyroptosis is the release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β). Research has demonstrated that this compound effectively suppresses the release of IL-1β. nih.govresearchgate.net The mechanism of this suppression is intrinsically linked to its inhibitory action on Gasdermin D (GSDMD), the executioner protein of pyroptosis. nih.govnih.gov

Upon activation of inflammasomes, such as the NLRP3 inflammasome, caspase-1 is activated. frontiersin.orgfrontiersin.org Active caspase-1 then cleaves both pro-IL-1β into its mature, active form and GSDMD. frontiersin.org The cleaved N-terminal fragment of GSDMD oligomerizes and forms pores in the cell membrane, which not only leads to cell lysis but is also essential for the secretion of mature IL-1β. nih.govfrontiersin.org

This compound covalently binds to cysteine-191 of GSDMD, which blocks the cleavage of GSDMD by inflammatory caspases. nih.govnih.gov By preventing GSDMD cleavage, this compound inhibits the formation of membrane pores, thereby impeding the release of IL-1β. nih.gov Interestingly, while this compound's primary target is GSDMD, it exhibits a strong feedback inhibition effect on the NLRP3 inflammasome. nih.govnih.govresearchgate.net In NLRP3-activated cells, this compound not only blocks GSDMD cleavage but also robustly inhibits earlier steps, including ASC (apoptosis-associated speck-like protein containing a CARD) oligomerization and caspase-1 activation, further contributing to the reduction in IL-1β release. nih.govnih.gov This feedback inhibition appears to be specific to the NLRP3 pathway, as this compound does not affect these earlier steps in AIM2 and NLRC4 inflammasome-mediated inflammation. nih.govnih.gov

The inhibitory effect of this compound on IL-1β release has been quantified in cellular models. For instance, in lipopolysaccharide (LPS) and nigericin-activated THP-1 cells, a human monocytic cell line, this compound demonstrated a remarkable inhibition of IL-1β release, as detected by ELISA analysis. nih.gov

Inflammasome PathwayEffect of this compound on ASC OligomerizationEffect of this compound on Caspase-1 ActivationEffect of this compound on GSDMD CleavageEffect of this compound on IL-1β Release
NLRP3InhibitedInhibitedInhibitedInhibited
AIM2Not AffectedNot AffectedInhibitedInhibited
NLRC4Not AffectedNot AffectedInhibitedInhibited

Evaluation of this compound in Preclinical Research Models of Inflammatory Conditions (Non-Human)

The therapeutic potential of this compound as a GSDMD inhibitor has been investigated in non-human, preclinical models of inflammatory diseases, where pyroptosis and IL-1β release play a significant pathological role. nih.govresearchgate.net In vivo studies have demonstrated the efficacy of this compound in ameliorating disease severity in mouse models of acute colitis and sepsis. nih.govnih.gov

In a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis mouse model, which mimics inflammatory bowel disease, administration of this compound was shown to alleviate the pathological symptoms. nih.gov The treatment attenuated the severity of the colitis, reduced the cleavage of GSDMD in the colon tissue, and decreased the release of inflammatory cytokines. nih.gov

Furthermore, in a lipopolysaccharide (LPS)-induced sepsis model in mice, a life-threatening condition driven by an overwhelming inflammatory response, this compound treatment improved survival rates. nih.govnih.gov This protective effect is attributed to its ability to inhibit GSDMD-mediated pyroptosis and the subsequent release of damaging pro-inflammatory mediators. nih.gov These findings from in vivo animal models highlight the potential of this compound as a promising lead compound for the development of treatments for inflammatory diseases. nih.govnih.gov

Preclinical ModelKey FindingsReference
Dextran Sodium Sulfate (DSS)-Induced Colitis (Mouse)Ameliorated pathology, reduced GSDMD cleavage, and attenuated release of inflammatory cytokines. nih.gov
Lipopolysaccharide (LPS)-Induced Sepsis (Mouse)Improved survival rates. nih.govnih.gov

Synthetic Chemistry and Structural Biology of Nu6300

Design Rationale for NU6300 from Reversible Scaffolds

This compound was strategically developed as an irreversible inhibitor, building upon the structural framework of its reversible precursor, NU6102. citeab.comharvard.edumedchemexpress.comuni-freiburg.de This approach aimed to harness the inherent advantages associated with irreversible inhibition, such as prolonged target engagement and the potential for enhanced selectivity, by forming a stable covalent bond with its target protein. harvard.eduijpsonline.comnih.gov

Strategic Placement of Electrophilic Moieties

A core principle in the design of this compound involved the precise positioning of an electrophilic "warhead" within its molecular architecture. citeab.comharvard.eduuni-freiburg.deijpsonline.comuniprot.org For its primary target, Cyclin-Dependent Kinase 2 (CDK2), this electrophilic functionality was specifically placed to enable covalent reaction with Lysine (B10760008) 89 (Lys89). citeab.comharvard.eduuni-freiburg.deijpsonline.comuniprot.org Notably, Lys89 is situated outside the conventional ATP-binding cleft of CDK2, and its non-conserved nature across various protein kinases contributes to the observed selectivity of this compound. ijpsonline.comuniprot.org Beyond CDK2, this compound has also demonstrated covalent interaction with Cysteine 191 (Cys191) of Gasdermin D (GSDMD). uniprot.orgharvard.edu

Exploration of Vinyl Sulfones as Reactant Groups

The selection of vinyl sulfones as the reactive electrophilic groups in this compound's structure was a deliberate choice. citeab.comharvard.edumedchemexpress.comuni-freiburg.deuniprot.orgnih.gov These moieties function as Michael acceptors, facilitating the formation of robust covalent bonds with nucleophilic amino acid residues, such as lysine and cysteine, found within target proteins. uniprot.orgnih.govijpsonline.com Research indicates that vinyl sulfonyl derivatives generally exhibit higher reactivity compared to acrylamides, and sulfones demonstrate greater activity than sulfonamides in such reactions. nih.govijpsonline.com Furthermore, vinyl sulfone warheads have shown a degree of preferential reactivity towards lysine residues over cysteine residues when compared to other common electrophiles like acrylamides. nih.govijpsonline.com

Synthetic Methodologies for this compound and its Analogues

The synthetic pathway for this compound involved a targeted modification of the known reversible CDK2 inhibitor, NU6102. citeab.comharvard.edumedchemexpress.comuni-freiburg.deuniprot.org The key transformation in this process was the substitution of the sulfanilamide (B372717) group present in NU6102 with vinyl sulfones. citeab.comharvard.edumedchemexpress.comuni-freiburg.deuniprot.org This chemical alteration was crucial for endowing this compound with its irreversible binding capability, converting a reversible inhibitor into a covalent one through a strategic structural change.

Advanced Structural Characterization Techniques

The precise understanding of this compound's interaction with its biological targets has been significantly advanced through the application of sophisticated structural characterization techniques.

Co-crystal Structures of this compound-Target Complexes

High-resolution co-crystal structures have been pivotal in elucidating the exact binding mode of this compound at an atomic level. uni-freiburg.deijpsonline.comcenmed.com A prime example is the co-complex crystal structure of this compound bound covalently to Cyclin-Dependent Kinase 2 (CDK2) in association with Cyclin A (Protein Data Bank (PDB) ID: 5CYI). uni-freiburg.deijpsonline.comcenmed.com This structural data provided unequivocal visual confirmation of the covalent attachment of this compound to Lysine 89 of CDK2, thereby offering critical insights into the irreversible nature of its interaction. uni-freiburg.deijpsonline.com

Spectrometric Confirmation of Covalent Adduct Formation (e.g., ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) has served as an indispensable tool for confirming the formation of covalent adducts between this compound and its target proteins. ijpsonline.comharvard.edu This technique is capable of detecting characteristic mass shifts in the target protein, which directly correspond to the covalent addition of the inhibitor molecule. ijpsonline.comharvard.edu For instance, ESI-MS-based analysis, often employed in conjunction with site-directed mutagenesis studies, has been instrumental in confirming the covalent modification of Lys89 in CDK2 and Cys191 in GSDMD by this compound, providing definitive evidence of the binding sites. ijpsonline.comharvard.edu

Advanced Research Methodologies and Applications of Nu6300 As a Chemical Probe

In Vitro Kinase Activity Profiling Assays

In vitro kinase activity profiling assays are fundamental for characterizing the potency and selectivity of kinase inhibitors like NU6300. These assays typically involve measuring the phosphorylation of peptide substrates by protein kinases in a controlled environment. This compound has demonstrated potent inhibition of CDK2 in such assays, with an IC50 value of 0.16 μM and a Ki of 6 nM. cenmed.comharvard.edu

A key aspect of this compound's characterization is its irreversible nature. In vitro kinase assays comparing this compound with its reversible counterpart, NU6310 (an ethyl analog lacking the vinyl sulfone moiety), have confirmed its covalent binding to CDK2/cyclin A. nih.gov After overnight incubation and exhaustive dialysis to remove unbound inhibitor, CDK2 activity was not recovered with this compound, unlike with NU6310 where activity was restored. nih.gov This durable inhibition is consistent with its covalent mode of action. nih.gov

While this compound is primarily known for its potent CDK2 inhibition, broad biochemical profiling can reveal additional interactions with other kinases. Although such assays have indicated other kinase interactions, significant off-target activity of this compound in cellular contexts has been reported as less evident. nih.gov

Table 1: In Vitro Kinase Inhibition Profile of this compound

TargetIC50 (µM)Ki (nM)Binding ModeNotes
CDK20.16 cenmed.com6 harvard.eduCovalent, Irreversible, ATP-competitive cenmed.comharvard.eduharvard.edunih.govBinds Lys89 outside ATP cleft nih.govnih.gov

Cell-Based Functional Assays

Cell-based functional assays are crucial for evaluating the biological effects of chemical compounds within a more physiologically relevant context. These assays provide insights into a compound's mechanism of action, its impact on cellular processes like proliferation and viability, and its potential cytotoxicity.

Cell Viability and Proliferation Assessments

This compound, as a CDK2 inhibitor, affects cell cycle regulation, which directly impacts cell proliferation. Studies have shown that this compound inhibits retinoblastoma protein (Rb) phosphorylation in SKUT-1B cells. cenmed.comnih.govnih.gov Rb phosphorylation is a critical event regulated by CDK2 that governs the transition from the G1 to S phase of the cell cycle. nih.gov Incubation with this compound resulted in a 43% decrease in Rb phosphorylation in uterine tumor cells, compared to an 85% inhibition observed with the reversible inhibitor NU6102 at the same concentration, suggesting a modest in vivo potency in this specific cellular context. nih.gov Furthermore, this compound exhibited a modest growth inhibitory effect (GI50) of 8 μM against human MCF-7 breast carcinoma cells.

Table 2: Cell Viability and Proliferation Effects of this compound

Cell LineAssayMeasured EffectValueReference
SKUT-1B cellsRb phosphorylationDecrease in Rb phosphorylation43% inhibition nih.gov nih.govnih.gov
MCF-7 breast carcinoma cellsCell growth inhibitionGI508 µM

Flow Cytometry for Cell Cycle Distribution and Apoptosis Induction

Flow cytometry is a powerful technique for the multiparametric analysis of large cell populations, making it indispensable for studying cell cycle progression and programmed cell death (apoptosis). This method allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by analyzing DNA content. Apoptosis can be detected by assessing various cellular changes, including alterations in cell morphology, translocation of phosphatidylserine (B164497) to the cell surface (detected by Annexin V binding), changes in mitochondrial transmembrane potential, DNA fragmentation (sub-G1 peak), and activation of caspases.

As a CDK2 inhibitor, this compound is expected to influence cell cycle progression and potentially induce apoptosis, given CDK2's central role in regulating cell division and its implication in tumor development. nih.gov While specific numerical data for this compound's direct impact on cell cycle phases or apoptosis percentages via flow cytometry were not explicitly detailed in the provided search results, such assays would typically reveal:

Cell Cycle Arrest: An accumulation of cells in a specific cell cycle phase (e.g., G1 or S phase arrest) due to the inhibition of CDK2 activity.

Apoptosis Induction: An increase in the sub-G1 population (indicative of DNA fragmentation) and/or a rise in Annexin V-positive cells, signaling the initiation of apoptotic pathways.

Imaging Techniques for Cellular Processes

Advanced imaging techniques, including fluorescence microscopy, super-resolution microscopy, and live-cell imaging, offer high-resolution visualization of cellular structures and dynamic processes in real-time. These methodologies are invaluable for unveiling insights into intracellular events such as cargo and drug trafficking, mitochondrial and microtubule dysfunction, DNA damage, and interactions between organelles.

For a chemical probe like this compound, imaging techniques can be employed to:

Visualize Target Localization: Observe the subcellular localization of CDK2 or GSDMD and how this compound binding might affect their distribution or interaction with other cellular components.

Monitor Cellular Phenotypes: Track changes in cell morphology, nuclear condensation, or membrane blebbing associated with cell cycle arrest or apoptosis induced by this compound.

Assess Pathway Perturbations: Image specific fluorescent reporters or markers to observe the impact of this compound on cellular signaling pathways downstream of CDK2 or GSDMD, such as the phosphorylation status of Rb or the oligomerization of GSDMD.

Study Covalent Binding in situ: Although challenging, advanced imaging could potentially be used to visualize the covalent interaction of this compound with its targets within living cells, perhaps through specialized probes or techniques.

While the provided search results describe the general utility of these imaging methods, specific published imaging studies directly detailing this compound's effects were not found. However, given this compound's known covalent binding to CDK2 (involved in metabolic homeostasis and genome stability) and GSDMD, these techniques would be instrumental in visually confirming and further elucidating its cellular mechanisms.

Target Engagement and Mechanism of Action Studies

Target engagement studies are critical in drug discovery and chemical biology to confirm that a chemical compound interacts with its intended protein target within a living system. These studies are essential for validating targets, establishing structure-activity relationships, and elucidating the precise mechanism of action (MOA) of a compound.

This compound's primary mechanism of action has been established through its covalent binding to Lys89 of CDK2, a finding supported by mass spectrometry-based analysis and high-resolution crystal structures. nih.govnih.govnih.gov This covalent modification leads to the irreversible inhibition of CDK2 activity. nih.gov

More recently, research has uncovered an additional, significant target engagement for this compound beyond CDK2. A 2025 study demonstrated that this compound directly interacts with Gasdermin D (GSDMD) and inhibits pyroptotic cell death. This interaction was confirmed through Drug Affinity Responsive Target Stability (DARTS) assays and subsequent mass spectrometry, revealing a covalent reaction with cysteine-191 of GSDMD. This finding underscores the importance of comprehensive target engagement studies to fully understand the polypharmacology and potential off-target effects of chemical probes.

Drug Affinity Responsive Target Stability (DARTS) Assays

Drug Affinity Responsive Target Stability (DARTS) is a label-free technique used to identify and characterize protein-ligand interactions. The principle of DARTS relies on the observation that when a small molecule binds to a target protein, it often induces a conformational stabilization of the protein, rendering it more resistant to degradation by proteases. This method is advantageous because it can be performed using native, unmodified compounds and crude cell lysates, reflecting interactions in a complex biological environment. Following protease digestion, the protected proteins are typically identified using techniques such as SDS-PAGE, Coomassie blue staining, Western blot, or mass spectrometry.

A notable application of DARTS in the study of this compound confirmed its direct interaction with GSDMD. In experiments utilizing protein lysates from THP-1 cells, this compound treatment resulted in the protection of a protein band approximately 50 kDa in size from protease-mediated degradation. Subsequent shotgun proteomics analysis identified this protected band as Gasdermin D (GSDMD), providing strong evidence of a direct binding event between this compound and GSDMD. This highlights DARTS as a powerful tool for discovering novel targets and elucidating the broader mechanism of action for chemical probes.

Future Research Directions and Unexplored Avenues

Investigation of Novel Off-Target Interactions and their Biological Relevance

NU6300 was initially identified as a covalent, irreversible, and ATP-competitive inhibitor of CDK2, forming a covalent bond with Lys89 of CDK2 via its vinyl sulfone moiety. nih.govbellbrooklabs.commedchemexpress.comnih.gov More recently, this compound has also been identified as a specific inhibitor of Gasdermin D (GSDMD), covalently interacting with cysteine-191 of GSDMD to block its cleavage and palmitoylation, thereby inhibiting pyroptosis. researchgate.netnih.gov This finding highlights a biologically relevant off-target interaction that warrants extensive investigation.

While biochemical assays have indicated additional interactions with other kinases, there is currently limited evidence of significant off-target activity of this compound in cells concerning its primary CDK2 inhibition. researchgate.netresearchgate.net However, the GSDMD inhibition underscores the critical need for comprehensive characterization of this compound's selectivity profile. Covalent inhibitors, by their nature, form irreversible bonds, which necessitates high selectivity to mitigate unintended interactions with similar proteins that could lead to adverse effects or reduced efficacy. cas.orgmusechem.com

Future research should employ advanced proteomic and chemoproteomic approaches to systematically map all proteins covalently modified by this compound across different cellular contexts. This would involve:

Unbiased Proteomic Screening : Utilizing activity-based protein profiling (ABPP) or similar techniques to identify all cysteine and lysine (B10760008) residues modified by this compound across the proteome. This can reveal novel targets beyond CDK2 and GSDMD.

Functional Validation : For any newly identified off-targets, subsequent studies must ascertain their biological relevance. This includes evaluating whether these interactions lead to functional modulation of the target protein and assessing the physiological consequences in cellular and in vivo models.

Comparative Selectivity : Comparing the selectivity of this compound against a broader panel of kinases and other enzyme families, especially those with accessible cysteine or lysine residues, could provide a more complete understanding of its promiscuity or specificity.

Understanding these novel off-target interactions and their biological relevance is crucial for maximizing this compound's clinical efficacy and safety, and could potentially facilitate its repurposing for additional therapeutic applications based on its expanded target spectrum. researchgate.net

Elucidation of this compound’s Role in Other Unidentified Biochemical Pathways

This compound's established roles in cell cycle regulation through CDK2 inhibition and inflammasome-driven pyroptosis via GSDMD inhibition represent two distinct and vital biochemical pathways. nih.govnih.gov The discovery of its GSDMD inhibitory activity, separate from its primary CDK2 target, suggests that this compound might influence other unidentified biochemical pathways.

Future research should explore:

Pathway Intersections : Investigating potential crosstalk or synergistic effects between the cell cycle and inflammasome pathways mediated by this compound. For instance, how does modulating GSDMD activity affect cell cycle progression, or vice versa, in the presence of this compound?

Phenotypic Screening : Conducting broad phenotypic screens in diverse cell lines or disease models (e.g., neuroinflammation, metabolic disorders) to uncover unexpected biological effects that could point to novel biochemical pathways influenced by this compound.

Omics-based Approaches : Employing transcriptomics, proteomics, and metabolomics following this compound treatment to identify global changes in gene expression, protein profiles, or metabolic flux. These data-rich approaches can reveal perturbed pathways that were not initially hypothesized.

Target Deconvolution : If new phenotypes are observed, systematic target deconvolution strategies will be essential to link these phenotypes back to specific molecular targets of this compound, whether known or novel.

This exploration could uncover entirely new therapeutic applications for this compound or its derivatives, expanding its utility beyond its current primary indications.

Advancements in Structure-Activity Relationship Studies for Enhanced Selectivity

The initial design of this compound was guided by the structure of NU6102, a reversible CDK2 inhibitor, by incorporating a vinyl sulfone moiety to achieve covalent binding to Lys89 of CDK2. nih.govbellbrooklabs.comnih.gov This modification demonstrated the potential of vinyl sulfones for designing potent and selective compounds. nih.gov However, the subsequent discovery of its GSDMD inhibitory activity highlights the ongoing challenge of achieving exquisite selectivity with covalent inhibitors.

Future Structure-Activity Relationship (SAR) studies should focus on:

Differential Selectivity : Designing and synthesizing this compound analogs with modifications aimed at enhancing selectivity for either CDK2 or GSDMD, or achieving a desired balance between the two. This could involve exploring variations in the vinyl sulfone "warhead" or the "guidance system" (the non-reactive part of the molecule that directs it to the target binding site). cas.org

Targeting Unique Residues : Focusing on designing inhibitors that target unique, poorly conserved residues within the active or allosteric sites of specific targets (e.g., CDK2 Lys89 or GSDMD Cys191) to minimize off-target interactions with highly conserved catalytic residues across protein families. musechem.com

Computational Design : Leveraging advanced computational methods, such as molecular docking, molecular dynamics simulations, and quantitative SAR (QSAR) models, to predict and validate binding interactions and guide the rational design of more selective analogs. musechem.comdiamond.ac.ukresearchgate.netmdpi.com

Kinetic Selectivity : Investigating the kinetic parameters of covalent bond formation with different targets. Designing compounds with optimized on-rates and off-rates for specific targets can contribute to kinetic selectivity, where the desired target is modified preferentially over other reactive proteins.

Allosteric Modulation : Exploring the design of allosteric covalent inhibitors that bind to sites distinct from the active site, which are often less conserved and can offer improved selectivity profiles. tandfonline.com

Such advancements in SAR studies are crucial for developing this compound derivatives with tailored pharmacological profiles, potentially leading to more effective and safer therapeutic agents.

Development of this compound-Based Chemical Tools for Broader Biological Inquiry

As the first covalent CDK2 inhibitor, this compound has already served as a valuable chemical tool for studying cell cycle regulation and the mechanisms of irreversible kinase inhibition. bellbrooklabs.comglpbio.com Its vinyl sulfone electrophile also exemplifies a strategy for covalent targeting of lysine residues. nih.govacs.org The recent identification of its GSDMD inhibitory activity further expands its utility as a chemical tool.

Future directions for developing this compound-based chemical tools include:

Probe Development : Synthesizing fluorescent, biotinylated, or photoaffinity analogs of this compound. These probes can be used for direct visualization of target engagement in cells, pull-down assays to identify binding partners, and mapping of binding sites in situ.

Target Validation : Utilizing this compound and its derivatives to further validate CDK2 and GSDMD as therapeutic targets in various disease models. This includes exploring its effects in different cancer types (beyond its initial assessment in SKUT-1B cells for CDK2 inhibition) and inflammatory diseases (beyond colitis and sepsis for GSDMD inhibition). nih.govnih.gov

Mechanism Elucidation : Employing this compound and its analogs to dissect the precise molecular mechanisms underlying cell cycle progression, DNA damage response, transcription regulation, and inflammasome activation. Its irreversible nature makes it particularly useful for studying the long-term consequences of target inhibition.

Fragment-Based Covalent Drug Discovery : Using the vinyl sulfone "warhead" or the purine (B94841) scaffold of this compound as a starting point for fragment-based approaches to discover novel covalent inhibitors for other protein targets, particularly those with accessible cysteine or lysine residues. nih.gov

PROTAC Development : Integrating this compound's binding moiety into Proteolysis-Targeting Chimeras (PROTACs) to induce the degradation of CDK2, GSDMD, or other identified targets. This approach could offer a new modality for therapeutic intervention by leveraging the cell's ubiquitin-proteasome system. thieme-connect.com

By advancing this compound-based chemical tools, researchers can gain deeper insights into fundamental biological processes and identify new therapeutic strategies.

Q & A

What is the primary mechanism by which NU6300 inhibits pyroptosis in inflammatory pathways?

Basic Research Question
this compound covalently modifies cysteine-191 (C191) on gasdermin D (GSDMD), blocking two critical processes: (1) proteolytic cleavage of GSDMD by inflammatory caspases (e.g., caspase-1/4/5/11) and (2) palmitoylation of both full-length and N-terminal GSDMD. This dual inhibition prevents membrane translocation and oligomerization of the GSDMD N-terminal pore-forming domain, thereby suppressing pyroptosis .
Methodological Insight : To confirm this mechanism, researchers employ:

  • DARTS (Drug Affinity Responsive Target Stability) : Identifies direct protein targets by observing protease resistance in this compound-treated lysates .
  • LC-MS/MS : Detects covalent modifications at C191 using recombinant GSDMD incubated with this compound .

How does this compound exhibit selectivity for GSDMD over other gasdermin family members?

Basic Research Question
this compound shows minimal interaction with GSDMA, GSDMB, GSDMC, or DFNB59 in DARTS assays. While weak binding to GSDME was observed, functional assays (e.g., LDH release and PI uptake) confirmed no inhibition of GSDME-mediated pyroptosis, supporting its specificity for GSDMD .
Methodological Insight :

  • Competitive Binding Assays : Pre-incubation with N-acetylcysteine (NAC) reverses this compound’s inhibitory effects, confirming cysteine-dependent targeting .
  • Mutagenesis : C191A mutation in GSDMD abolishes this compound binding, as shown by microscale thermophoresis (MST) .

What in vivo models validate this compound’s therapeutic potential for inflammatory diseases?

Basic Research Question
this compound efficacy was demonstrated in:

  • Dextran Sodium Sulfate (DSS)-Induced Colitis : this compound (10 mg/kg) reduced disease activity index (DAI), colon shortening, and IL-1β/TNFα levels in mice .
  • Lipopolysaccharide (LPS)-Induced Sepsis : this compound (10 mg/kg) improved survival rates and reduced splenic cytokine levels in wild-type mice, but not in GSDMD-knockout models, confirming target specificity .

How can researchers validate this compound’s covalent binding to GSDMD-C191?

Advanced Research Question
Key biochemical techniques include:

  • Cellular Thermal Shift Assay (CETSA) : this compound increases GSDMD’s thermal stability in THP-1 lysates, confirming direct interaction .
  • Biolayer Interferometry (BLI) : Measures binding kinetics (KD = 29.1 μM) between this compound and purified GSDMD .
  • Competitive MS/MS : Identifies C191 modification using recombinant GSDMD incubated with this compound .

Why does this compound inhibit NLRP3 inflammasome activation but not AIM2/NLRC4 pathways?

Advanced Research Question
this compound uniquely suppresses NLRP3 inflammasome early steps (e.g., ASC oligomerization, caspase-1 activation), likely due to feedback inhibition triggered by GSDMD targeting. In contrast, it only blocks GSDMD cleavage in AIM2/NLRC4 pathways without affecting upstream signaling .
Methodological Insight :

  • Western Blotting : this compound reduces caspase-1 activation and IL-1β release in NLRP3 models but not in AIM2/NLRC4 models .
  • Surface Plasmon Resonance (SPR) : Confirms no direct binding between this compound and NLRP3 .

How does this compound’s inhibition of palmitoylation impact GSDMD function?

Advanced Research Question
Palmitoylation at C191 is essential for GSDMD membrane localization. This compound blocks this post-translational modification, as shown by acyl-biotin exchange assays in HEK-293T cells transfected with GSDMD-N. This prevents pore formation even when cleavage is bypassed .
Methodological Insight :

  • Acyl-RAC (Resin-Assisted Capture) : Quantifies palmitoylation levels in this compound-treated cells .

What safety and pharmacokinetic challenges are associated with this compound?

Advanced Research Question
this compound exhibits a narrow safety window:

  • Cardiotoxicity : IC50 for hERG potassium channel inhibition is 5.94 μM, limiting clinical dosing .
  • Pharmacokinetics : Intraperitoneal administration in mice shows low exposure (AUC = 137.20 μg·h⁻¹·L⁻¹) and a half-life of 12.38 hours, necessitating structural optimization .

How to distinguish this compound’s effects on GSDMD from its historical role as a CDK2 inhibitor?

Advanced Research Question
While this compound was initially identified as a CDK2 inhibitor (IC50 = 0.16 μM), pyroptosis inhibition is CDK2-independent. Experiments in CDK2-knockout cells show no loss of anti-pyroptotic activity, confirming GSDMD as the primary target in inflammatory contexts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.